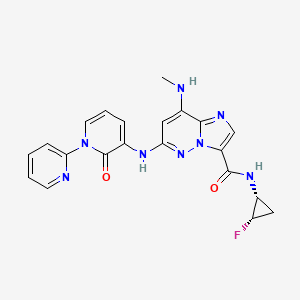![molecular formula C18H17N3O5S B2639167 N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-70-5](/img/structure/B2639167.png)
N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antioxidant Activities
A series of N-substituted saccharins, which includes compounds structurally related to N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, demonstrated significant anticancer, antioxidant, anti-inflammatory, antimicrobial activities. These compounds exhibited excellent to moderate anti-inflammatory activity and showed excellent antioxidant activity. Furthermore, ester derivatives within this series displayed high cytotoxic activity against hepatic cancer cells. Molecular docking studies indicated that some derivatives have high binding affinities, enhancing their inhibition activity with the active site of the COX-1 enzyme, indicating their potential as potent anti-inflammatory drugs compared to standard inhibitors. Density Functional Theory (DFT) calculations correlated chemical properties and quantum factors with experimental data, highlighting ester derivatives with lower ionization potential and energy gap, which correlated with cytotoxic activity (Al-Fayez et al., 2022).
Anti-Inflammatory and Analgesic Activities
Another study synthesized and evaluated novel 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives for anti-inflammatory and analgesic activities. These compounds exhibited promising anti-inflammatory activity in both in vitro and in vivo models, along with conducting molecular docking studies to understand their binding affinity towards human serum albumin (HSA), indicating their therapeutic potential in anti-inflammatory treatments (Nikalje et al., 2015).
Antimicrobial Activities
Further investigations into the antimicrobial potential of compounds structurally related to N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide have been conducted, revealing their capabilities in combating both Gram-positive and Gram-negative bacteria. These studies indicate the broad-spectrum antibacterial efficacy of these compounds, highlighting their potential use in developing new antimicrobial agents (Zhu Linhua, 2013).
Anticonvulsant Activities
Derivatives of N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide were also explored for their anticonvulsant activities, joining the chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This study identified compounds with broad spectra of activity across preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Non-Hepatotoxic Analogs
Research into developing non-hepatotoxic analogs of acetaminophen led to the synthesis of compounds including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamides. These analogs maintained analgesic efficacy comparable to acetaminophen while significantly reducing characteristic hepatotoxicity, offering a promising direction for safer analgesic drug development (Vaccarino et al., 2007).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11(17(23)20-14-9-7-13(8-10-14)19-12(2)22)21-18(24)15-5-3-4-6-16(15)27(21,25)26/h3-11H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRAGAIECPIHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)




![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)


![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)